molecular formula C13H18N2O2S2 B013837 S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine CAS No. 137915-13-0

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine

Cat. No.: B013837
CAS No.: 137915-13-0
M. Wt: 298.4 g/mol
InChI Key: XMEUXBMTQJJHED-NSHDSACASA-N
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Description

S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine: is an organic compound that features a thiocarbamoyl group attached to a cysteine residue

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine typically involves the reaction of cysteine with 3-phenylpropyl isothiocyanate. The reaction is carried out in an aqueous or organic solvent under mild conditions. The thiocarbamoyl group is introduced via the reaction of an amine with carbon disulfide and a suitable electrophile, such as tosyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiocarbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiocarbamoyl derivatives.

Comparison with Similar Compounds

Uniqueness: S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine is unique due to the presence of both the thiocarbamoyl group and the cysteine residue, which allows it to interact specifically with cysteine residues in proteins. This dual functionality makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEUXBMTQJJHED-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=S)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160393
Record name S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137915-13-0
Record name S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(N-(3-Phenylpropyl)(thiocarbamoyl))-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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